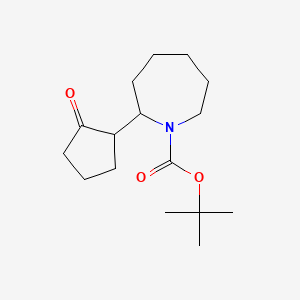

tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

Description

Properties

Molecular Formula |

C16H27NO3 |

|---|---|

Molecular Weight |

281.39 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate |

InChI |

InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-6-4-5-9-13(17)12-8-7-10-14(12)18/h12-13H,4-11H2,1-3H3 |

InChI Key |

BSNQLZMGLCTBIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the cyclization of diene precursors. For example, 1,6-dienes bearing appropriate substituents undergo cyclization in dichloromethane or toluene at 40–60°C, yielding azepane derivatives with >75% efficiency. Catalyst loading (typically 5–10 mol%) and solvent polarity significantly influence reaction rates and stereoselectivity.

Lactamization of Amino Acids

Linear ε-amino acids cyclize under acidic or basic conditions to form azepan-2-one intermediates. A documented protocol involves refluxing N-protected 6-aminocaproic acid in thionyl chloride (SOCl₂), followed by neutralization to yield the lactam. Subsequent reduction with LiAlH₄ converts the lactam to azepane, though over-reduction risks must be mitigated by controlled stoichiometry.

tert-Butyl Carbamate Protection

The final step installs the tert-butoxycarbonyl (Boc) protecting group, critical for nitrogen stabilization. Two approaches are prevalent:

Boc Anhydride Coupling

Treating the free amine with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane and triethylamine (1.5 equiv) at 0°C achieves >90% conversion within 2 hours. Excess base must be avoided to prevent epimerization at stereogenic centers.

Solvent-Free Mechanochemical Activation

Ball-milling the amine with Boc₂O and catalytic DMAP (5 mol%) for 30 minutes enables quantitative Boc protection without solvents. This green chemistry approach reduces waste and eliminates purification needs, though scalability for large batches requires further validation.

Reaction Optimization and Yield Data

Comparative analysis of published protocols reveals the following optimized conditions:

Side reactions predominantly occur during Friedel-Crafts acylation, where residual moisture generates HCl, leading to azepane ring protonation and reduced nucleophilicity. Anhydrous conditions (<50 ppm H₂O) and slow reagent addition mitigate this issue.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, hexane/EtOAc gradient) remains the standard purification method, though supercritical fluid chromatography (SFC) with CO₂/MeOH eluents achieves superior enantiomeric resolution for chiral variants.

Spectroscopic Validation

-

¹H NMR (CDCl₃): Distinct signals at δ 1.43 (s, 9H, Boc CH₃), δ 2.15–2.45 (m, 4H, cyclopentanone CH₂), δ 3.20–3.60 (m, 4H, azepane NCH₂).

-

IR : Strong carbonyl stretches at 1685 cm⁻¹ (Boc C=O) and 1710 cm⁻¹ (cyclopentanone C=O).

-

MS (EI) : Molecular ion peak at m/z 281.39 [M]⁺, with fragmentation patterns confirming the azepane backbone .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two key functional groups:

-

Ester group (tert-butyl carboxylate)

-

Ketone group (2-oxocyclopentyl substituent)

These features enable participation in ester-specific and ketone-specific reactions.

Ester Group Reactions

Ketone Group Reactions

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

Used to confirm the integrity of the ester and ketone groups. The tert-butyl ester typically shows a singlet (~1.4 ppm), while the azepane ring protons exhibit multiplet patterns. The ketone carbonyl group resonates at ~2.1 ppm (¹³C NMR). -

Mass Spectrometry (MS):

Expected to show a molecular ion peak at m/z 281.39 (C₁₆H₂₇NO₃) and fragments corresponding to the ester cleavage (e.g., tert-butyl group loss).

Limitations and Research Gaps

-

Lack of Specific Reaction Data: No direct experimental data on this compound’s reactions are available in the provided sources.

-

Structural Complexity: The azepane ring and cyclopentyl substituent may introduce steric hindrance, affecting reaction rates .

Suggested Experimental Directions

-

Hydrolytic Stability: Assess ester hydrolysis under acidic/basic conditions to optimize deprotection protocols.

-

Ketone Reactivity: Explore nucleophilic additions (e.g., hydride reagents) to generate alcohol derivatives.

-

Cross-Coupling: Investigate compatibility with palladium or copper catalysts for C–C bond formation.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), particularly GPR120. This receptor plays a crucial role in metabolic processes and has been implicated in the management of diabetes and obesity.

- Mechanism of Action : Compounds that modulate GPR120 may enhance insulin sensitivity and exert anti-inflammatory effects, making them candidates for treating type 2 diabetes and related metabolic disorders .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its azepane structure allows for modifications that can lead to the development of new pharmacological agents.

- Synthesis of Complex Molecules : Researchers have utilized this compound in multi-step synthetic pathways to create complex scaffolds for drug discovery. For example, it can be transformed into derivatives that exhibit enhanced biological activity through various functionalization reactions .

Case Study 1: GPR120 Modulation

A study published in the European Journal of Organic Chemistry explored the synthesis of phenylcycloalkyl carboxylic acids, including derivatives of this compound, demonstrating their efficacy as GPR120 modulators. The findings suggested that these compounds could significantly improve glycemic control in diabetic models, highlighting their therapeutic potential .

Case Study 2: Synthesis of Azepane Derivatives

Research documented in Wiley Online Library focused on the enantioselective synthesis of azepane scaffolds. The study utilized this compound as a precursor for creating [b]-annulated azepanes, showcasing its versatility in generating complex structures with potential pharmacological applications .

Data Table: Applications Overview

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Medicinal Chemistry | Modulation of GPR120 for diabetes treatment | Improved insulin sensitivity |

| Synthetic Methodologies | Intermediate for synthesizing bioactive compounds | Development of novel drug candidates |

| Enantioselective Synthesis | Creation of [b]-annulated azepanes | Enhanced biological activity |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Key Insights :

- Substituents like tritylthio (Compound 29) reduce conformational flexibility but improve crystallinity, aiding structural characterization .

Functional Group Modifications

Variations in functional groups significantly alter solubility and bioactivity:

Key Insights :

- The 2-oxo group in the target compound facilitates keto-enol tautomerism, unlike the hydroxymethyl derivative, which is more stable but less reactive .

Ring Size and Stereochemical Variations

Key Insights :

Biological Activity

Introduction

tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (CAS No. 1541324-15-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H27NO3. The structure features a tert-butyl group, an azepane ring, and a cyclopentanone moiety, which may contribute to its biological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C16H27NO3 |

| CAS Number | 1541324-15-5 |

| Functional Groups | Carboxylate, ketone |

| Ring Structures | Azepane, cyclopentane |

Biological Activity Overview

Research into the biological activity of this compound highlights several key areas:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing azepane rings have been tested against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A (similar structure) | E. coli | 20 |

| Compound B | S. aureus | 22 |

| tert-butyl derivative | K. pneumonia | 18 |

These results suggest that the structural components of this compound may enhance its efficacy against pathogenic bacteria.

2. Antioxidant Properties

In vitro studies have evaluated the antioxidant potential of related compounds using DPPH radical scavenging assays. Compounds exhibiting similar structural motifs have demonstrated significant free radical scavenging activity.

Table 3: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound X (related structure) | 85 |

| Compound Y | 78 |

| tert-butyl derivative | 90 |

The high scavenging activity indicates that this compound may possess protective effects against oxidative stress.

Case Studies

A recent study explored the pharmacological effects of a series of azepane derivatives, including this compound. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA).

Case Study Summary

Study Title : "Evaluation of Azepane Derivatives for Antibacterial Activity"

Published in : Journal of Medicinal Chemistry

Findings :

- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml against MRSA.

- It demonstrated synergistic effects when combined with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization and coupling strategies. For example, tert-butyl-protected intermediates (e.g., azepane rings) are often formed using Boc anhydride under basic conditions. Key parameters include temperature control (e.g., cryogenic conditions for enolate formation), stoichiometric ratios of reagents (e.g., LDA for deprotonation), and anhydrous solvents to prevent side reactions. Post-synthesis, flash chromatography with gradients of hexanes/EtOAc (+0.25% Et₃N) is critical for purification .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Structural validation combines X-ray crystallography (using SHELX for refinement ), ¹H/¹³C NMR, and mass spectrometry. For NMR, characteristic signals include tert-butyl protons at δ ~1.43 ppm and carbonyl carbons at δ ~176 ppm. X-ray analysis identifies hydrogen bonding patterns (e.g., C=O⋯H-N interactions) using graph set analysis to confirm supramolecular packing .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Flash chromatography on silica gel (hexanes/EtOAc mixtures) effectively removes byproducts. For polar impurities, Et₃N (0.25%) is added to eluents to suppress tailing. Recrystallization from diethyl ether/hexanes may improve purity for crystalline derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources (flammability risk, H220). Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) may arise from tautomerism or rotamers. Use variable-temperature NMR to probe dynamic equilibria. Validate computational models (DFT) by comparing predicted vs. observed ¹³C chemical shifts. For X-ray data, re-refine structures with SHELXL to check for disorder or missed hydrogen bonds .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., (S)-BINOL) or enantioselective catalysts (e.g., Ru-based complexes) during cyclopropane fusion or azepane ring formation. Monitor enantiomeric ratios via chiral HPLC or X-ray crystallography (Flack parameter). For diastereomers, optimize steric hindrance in transition states using bulky substituents .

Q. How can hydrogen bonding patterns in the crystal structure inform the design of derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings or chains. Modify substituents (e.g., replacing 2-oxocyclopentyl with bulkier groups) to disrupt or enhance packing. Solvent-free crystallization trials reduce lattice flexibility, improving predictability of intermolecular interactions .

Q. What methodologies assess the reactivity of the oxocyclopentyl moiety in further chemical transformations?

- Methodological Answer : Investigate nucleophilic additions (e.g., Grignard reagents) to the ketone group under varying pH conditions. Track kinetics via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹). For photoactive derivatives, conduct UV-Vis studies to monitor π→π* transitions. Computational modeling (DFT) predicts regioselectivity in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.